molecular formula C14H10Cl3NO2 B14346640 N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide CAS No. 92153-37-2

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide

Cat. No.: B14346640
CAS No.: 92153-37-2
M. Wt: 330.6 g/mol
InChI Key: YDLAUURQTYLFFC-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of chlorinated phenyl and phenoxy groups attached to an acetamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide typically involves the reaction of 2-chloroaniline with 2,4-dichlorophenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and may require a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The chlorinated phenyl and phenoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and pharmacological effects.

    Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-phenoxyacetamide
  • N-(2,4-dichlorophenyl)-2-phenoxyacetamide
  • N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)propionamide

Uniqueness

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide is unique due to the specific arrangement of chlorinated phenyl and phenoxy groups, which confer distinct chemical and biological properties

Properties

CAS No.

92153-37-2

Molecular Formula

C14H10Cl3NO2

Molecular Weight

330.6 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C14H10Cl3NO2/c15-9-5-6-13(11(17)7-9)20-8-14(19)18-12-4-2-1-3-10(12)16/h1-7H,8H2,(H,18,19)

InChI Key

YDLAUURQTYLFFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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